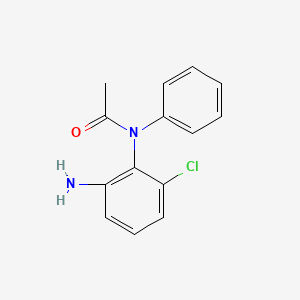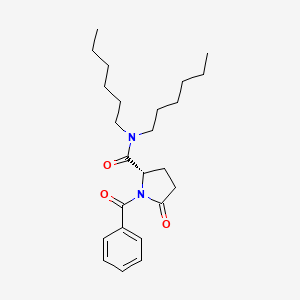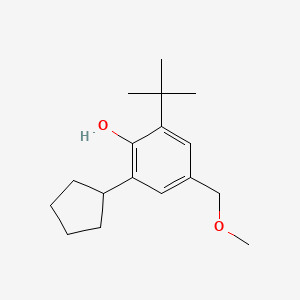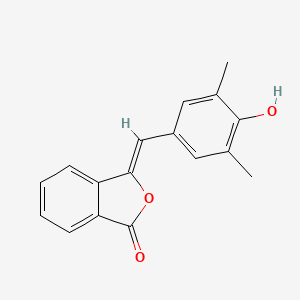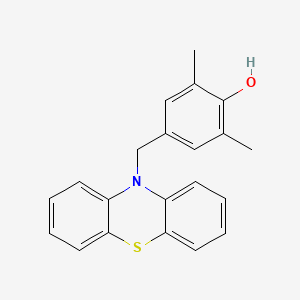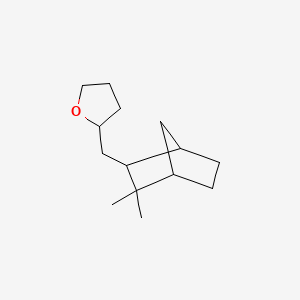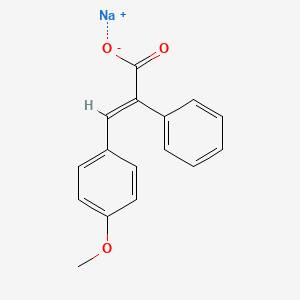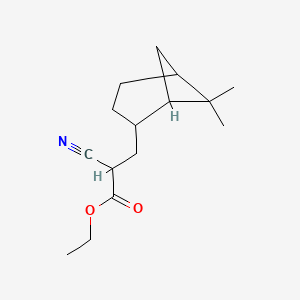
Isobutyl 2-(2,4-dichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C13H16Cl2O3. It is a derivative of 2-(2,4-dichlorophenoxy)propionic acid, where the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(2,4-dichlorophenoxy)propionic acid+isobutyl alcoholacid catalystisobutyl 2-(2,4-dichlorophenoxy)propionate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent, such as toluene or xylene, helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(2,4-dichlorophenoxy)propionic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2,4-dichlorophenoxy)propionic acid and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isobutyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Pharmaceuticals: The compound is studied for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.
Environmental Science: Research on its degradation and environmental impact is conducted to understand its behavior in ecosystems.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Mécanisme D'action
The mechanism of action of isobutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound disrupts the growth of broadleaf weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular pathways involved include the inhibition of key enzymes and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Isobutyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:
Methyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with a methyl ester group instead of an isobutyl group.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with an ethyl ester group.
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with a different side chain.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This makes it suitable for particular applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61961-11-3 |
|---|---|
Formule moléculaire |
C13H16Cl2O3 |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
2-methylpropyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-8(2)7-17-13(16)9(3)18-12-5-4-10(14)6-11(12)15/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
BQVQYSNGMWIMPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



